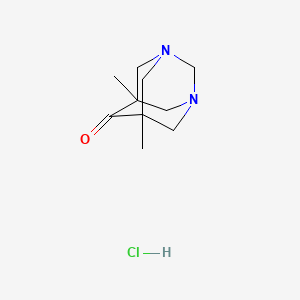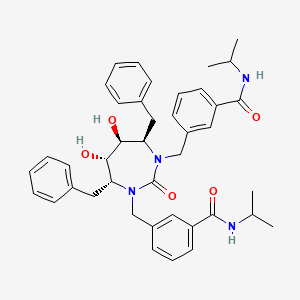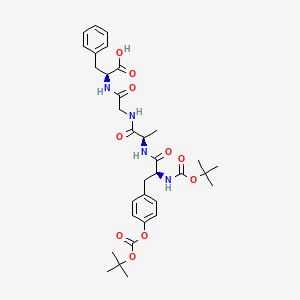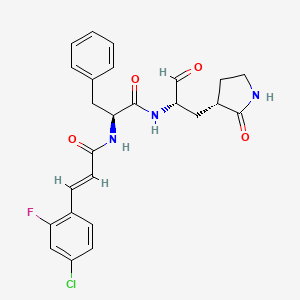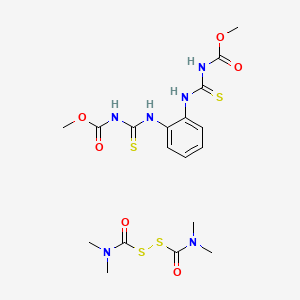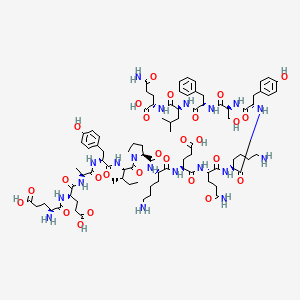
Somatotropin (32-46)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somatotropin (32-46) is a peptide fragment derived from the human growth hormone, somatotropin. This fragment consists of amino acid residues 32 to 46 of the full-length hormone. Somatotropin is a crucial hormone produced by the anterior pituitary gland and plays a significant role in growth regulation, metabolism, and overall development in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Somatotropin (32-46) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions, including specific pH, temperature, and solvent environments to ensure the correct formation of peptide bonds .
Industrial Production Methods
Industrial production of somatotropin (32-46) often involves recombinant DNA technology. This method includes inserting the gene encoding the desired peptide fragment into a suitable host organism, such as Escherichia coli. The host organism then expresses the peptide, which is subsequently purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Somatotropin (32-46) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Somatotropin (32-46) has various applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in growth hormone signaling pathways and interactions with growth hormone receptors.
Medicine: Explored for its potential therapeutic applications in growth hormone deficiencies and related disorders.
Industry: Utilized in the production of recombinant growth hormone products for therapeutic use .
Mécanisme D'action
Somatotropin (32-46) exerts its effects by binding to specific growth hormone receptors on target cells. This binding activates intracellular signaling pathways, including the JAK-STAT pathway, which leads to the transcription of genes involved in growth and metabolism. The peptide fragment may also interact with other molecular targets, such as insulin-like growth factor 1 (IGF-1), to mediate its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Somatostatin: Another peptide hormone that inhibits the release of growth hormone.
Insulin-like Growth Factor 1 (IGF-1): A hormone that mediates many of the effects of growth hormone.
Somatrem: A synthetic variant of human growth hormone with an additional methionine residue .
Uniqueness
Somatotropin (32-46) is unique due to its specific amino acid sequence and its role as a fragment of the larger somatotropin molecule. This fragment retains some of the biological activity of the full-length hormone and can be used to study specific aspects of growth hormone function and signaling .
Propriétés
Numéro CAS |
89187-22-4 |
|---|---|
Formule moléculaire |
C87H129N19O27 |
Poids moléculaire |
1873.1 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H129N19O27/c1-6-47(4)72(105-83(128)64(44-51-22-26-53(109)27-23-51)100-73(118)48(5)93-75(120)58(31-36-70(114)115)94-74(119)54(90)28-35-69(112)113)86(131)106-40-14-19-66(106)85(130)98-56(18-11-13-39-89)76(121)97-59(32-37-71(116)117)79(124)96-57(29-33-67(91)110)78(123)95-55(17-10-12-38-88)77(122)102-63(43-50-20-24-52(108)25-21-50)82(127)104-65(45-107)84(129)103-62(42-49-15-8-7-9-16-49)81(126)101-61(41-46(2)3)80(125)99-60(87(132)133)30-34-68(92)111/h7-9,15-16,20-27,46-48,54-66,72,107-109H,6,10-14,17-19,28-45,88-90H2,1-5H3,(H2,91,110)(H2,92,111)(H,93,120)(H,94,119)(H,95,123)(H,96,124)(H,97,121)(H,98,130)(H,99,125)(H,100,118)(H,101,126)(H,102,122)(H,103,129)(H,104,127)(H,105,128)(H,112,113)(H,114,115)(H,116,117)(H,132,133)/t47-,48-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1 |
Clé InChI |
UQTJJWAHLAQZCX-SQGYSNLUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


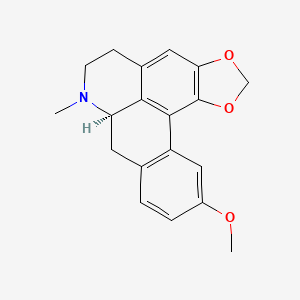
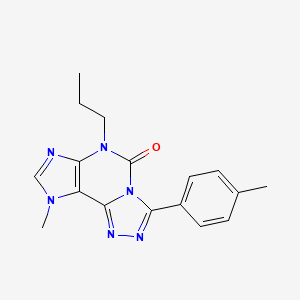
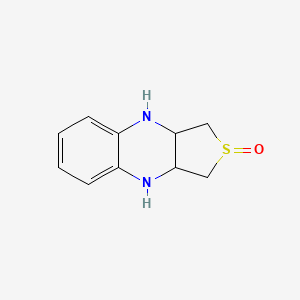


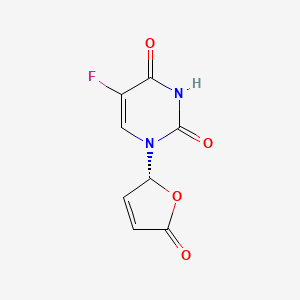
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
